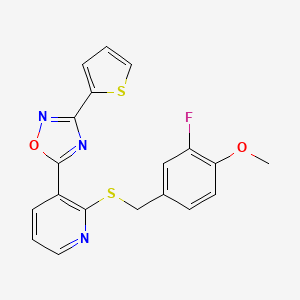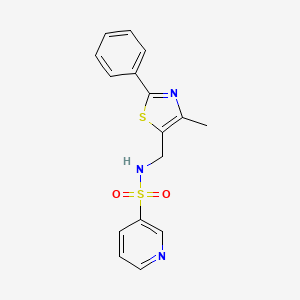
N-((4-甲基-2-苯基噻唑-5-基)甲基)吡啶-3-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((4-methyl-2-phenylthiazol-5-yl)methyl)pyridine-3-sulfonamide” is a compound that combines thiazole and sulfonamide, groups with known antibacterial activity . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Molecular Structure Analysis
The molecular structure of thiazole, a component of the compound, is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .
Chemical Reactions Analysis
The compound is part of a class of hybrid antimicrobials that combine the effect of two or more agents . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
科学研究应用
有机合成和化学反应
- 已经探索了基于丝氨酸和苏氨酸的磺酰胺的重排,导致手性吡咯烷-3-酮的合成,为该反应提供了机理解释,并概述了它的范围和局限性 (Králová 等人,2019 年)。
- 已经开发出一种 N-(咪唑并[1,2-a]吡啶-3-基)-和 N-(咪唑并[2,1-b][1,3]噻唑-5-基)磺酰胺的一锅合成方法,展示了一种杂环化合物合成的创新方法,在药物设计和发现中具有潜在应用 (Rozentsveig 等人,2013 年)。
抗菌和抗微生物活性
- 已经合成并测试了含有磺酰胺部分的新型杂环化合物,显示出作为新型抗菌剂的潜力 (Azab 等人,2013 年)。
- 一项关于生成磺胺类抗生素广特异性抗体的研究导致开发出一种用于分析牛奶样品的高灵敏度 ELISA,突出了这些化合物在食品安全和药理学中的重要性 (Adrián 等人,2009 年)。
未来方向
The compound represents a promising antibacterial therapeutic strategy . The work suggests distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide . This could pave the way for future research in the development of effective antibacterial agents.
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a wide range of biological targets . These targets can include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the compound.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways . These can include pathways involved in inflammation, pain sensation, microbial infection, and cancer, among others.
Pharmacokinetics
Thiazole derivatives are generally known for their diverse pharmacokinetic properties . The bioavailability of the compound would depend on these properties, as well as factors such as the route of administration and the presence of any functional groups that may impact its absorption or metabolism.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could potentially include changes in cellular signaling, alterations in gene expression, or direct cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the specific biological context (e.g., the type of cells or tissues present) and the physiological state of the organism.
属性
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-12-15(22-16(19-12)13-6-3-2-4-7-13)11-18-23(20,21)14-8-5-9-17-10-14/h2-10,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHGMESNDJSRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-phenylthiazol-5-yl)methyl)pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2994782.png)
![8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2994783.png)
![1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone](/img/structure/B2994784.png)
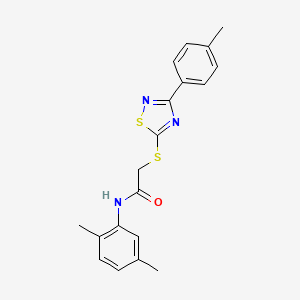
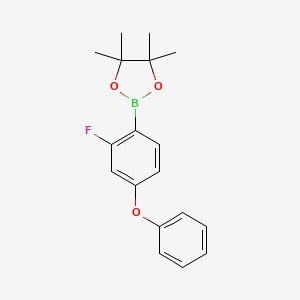
![[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid](/img/structure/B2994787.png)
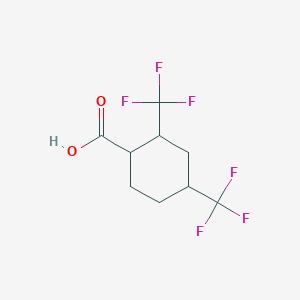
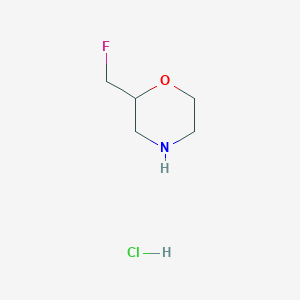
![9-chloro-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2994792.png)
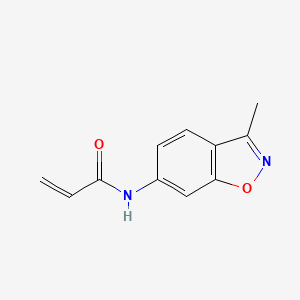

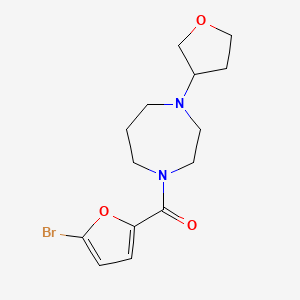
![(3-(4-(Tert-butyl)phenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(phenyl)methanone](/img/structure/B2994802.png)
